![molecular formula C20H20N2O3S B2372409 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 952977-88-7](/img/structure/B2372409.png)
2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate
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Overview
Description
The compound “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is a solid substance with a molecular weight of 234.32 .
Molecular Structure Analysis
The InChI code for “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is 1S/C12H14N2OS/c15-9-4-5-10-11 (8-9)16-12 (13-10)14-6-2-1-3-7-14/h4-5,8,15H,1-3,6-7H2
.
Physical And Chemical Properties Analysis
The physical form of “2-(Piperidin-1-yl)benzo[d]thiazol-6-ol” is solid . More specific physical and chemical properties for “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” are not available.
Scientific Research Applications
Anti-Inflammatory Properties
Compounds similar to “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” have been synthesized and evaluated for their anti-inflammatory properties . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Antimicrobial Activity
Some derivatives of the compound have shown significant antibacterial and antifungal activity . This suggests that “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” could potentially be used in the development of new antimicrobial agents.
Crystal Structure Analysis
The crystal structure of similar compounds has been analyzed . This kind of analysis can provide valuable insights into the compound’s properties and potential applications.
Drug Design and Synthesis
The compound’s structure and properties make it a potential candidate for drug design and synthesis . Its derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
In Silico Approach
In silico approaches have been used to analyze the anti-inflammatory properties of similar compounds . This suggests that “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” could be studied using computational methods to predict its properties and potential applications.
Molecular Docking Studies
Molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could potentially be applied to “2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” to understand its interactions with biological targets.
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators such as thromboxane, prostaglandins, and prostacyclin . This can result in downstream effects such as reduced inflammation.
Result of Action
The inhibition of COX enzymes by 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate leads to a decrease in the production of inflammatory mediators . This results in a reduction of inflammation, as evidenced by the compound’s anti-inflammatory properties .
properties
IUPAC Name |
(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(14-24-15-7-3-1-4-8-15)25-16-9-10-17-18(13-16)26-20(21-17)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJOAQDVJYRVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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